REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N+:9]([O-])=O.O.O.O.O.O.O.O.O.O.[S-2:21].[Na+].[Na+]>O>[NH2:9][C:3]1[CH:4]=[C:5]([F:8])[CH:6]=[CH:7][C:2]=1[SH:21] |f:1.2.3.4.5.6.7.8.9.10.11.12|
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Name
|
|
Quantity
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1.81 g
|
Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.9 g
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Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred under nitrogen for 32 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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WASH
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Details
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was washed with 5×50 mL of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2
|
Reaction Time |
32 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)F)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |